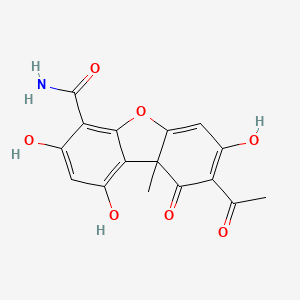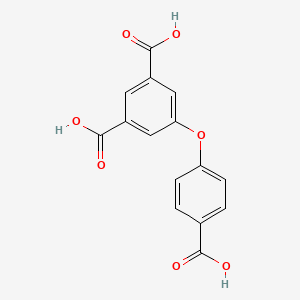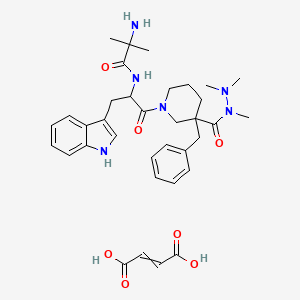
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthalene derivative:
Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The final step may involve coupling the naphthalene derivative with the pyrimidine core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特に芳香環で酸化反応を起こす可能性があります。
還元: 還元反応は、ピリミジンコアまたはハロゲン置換基を標的にすることができます。
置換: 求核置換反応または求電子置換反応は、芳香環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンの形成につながる可能性があり、置換反応は芳香環に新しい官能基を導入する可能性があります。
4. 科学研究への応用
3-(4-クロロ-3-(o-トリルオキシ)ナフタレン-1-イル)-6-(トリフルオロメチル)ピリミジン-2,4(1H,3H)-ジオンは、以下のような用途があるかもしれません。
医薬品化学: 特定の酵素や受容体を標的にする薬剤設計における薬理フォアとして、潜在的な用途があります。
材料科学: 有機半導体や発光ダイオード(LED)の開発に使用されます。
有機合成: より複雑な分子の合成における中間体として。
科学的研究の応用
3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じて活性を調節する可能性があります。関連する経路には、酵素活性の阻害、受容体のアゴニズムまたはアンタゴニズム、またはシグナル伝達経路の調節が含まれる可能性があります。
6. 類似化合物の比較
類似化合物
- 3-(4-クロロ-3-(o-トリルオキシ)ナフタレン-1-イル)-6-メチルピリミジン-2,4(1H,3H)-ジオン
- 3-(4-クロロ-3-(o-トリルオキシ)ナフタレン-1-イル)-6-(トリフルオロメチル)キナゾリン-2,4(1H,3H)-ジオン
独自性
3-(4-クロロ-3-(o-トリルオキシ)ナフタレン-1-イル)-6-(トリフルオロメチル)ピリミジン-2,4(1H,3H)-ジオンの独自性は、官能基と構造的特徴の特定の組み合わせにあり、これは類似化合物と比較して、ユニークな化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H14ClF3N2O3 |
|---|---|
分子量 |
446.8 g/mol |
IUPAC名 |
3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClF3N2O3/c1-12-6-2-5-9-16(12)31-17-10-15(13-7-3-4-8-14(13)20(17)23)28-19(29)11-18(22(24,25)26)27-21(28)30/h2-11H,1H3,(H,27,30) |
InChIキー |
UNSHMXUHOHBLIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=C(C3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)


![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
